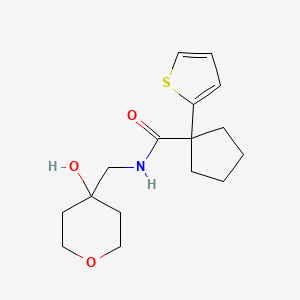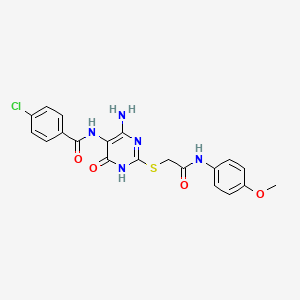
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C20H18ClN5O4S and its molecular weight is 459.91. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
The 2-aminothiazole scaffold, present in our compound, has shown promise as an anticancer agent. Research indicates that derivatives of 2-aminothiazoles exhibit cytotoxic effects against cancer cells. These compounds interfere with cell division, inhibit tubulin polymerization, and induce apoptosis. The specific mechanism of action for our compound warrants further investigation, but its potential as an anticancer drug is noteworthy .
Antioxidant Properties
Antioxidants play a crucial role in protecting cells from oxidative stress. Our compound’s structure suggests it may possess antioxidant activity. Researchers have explored the relationship between 2-aminothiazoles and their ability to scavenge free radicals, reduce oxidative damage, and maintain cellular health. Investigating its antioxidant potential could lead to novel therapeutic strategies .
Antimicrobial Effects
The 2-aminothiazole derivatives have demonstrated antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and other pathogens. Our compound’s unique structure may contribute to its antimicrobial activity. Researchers have studied its impact on microbial growth, biofilm formation, and resistance mechanisms. Understanding its mode of action could aid in developing new antimicrobial agents .
Anti-Inflammatory Action
Inflammation plays a pivotal role in various diseases. Some 2-aminothiazole-based compounds exhibit anti-inflammatory effects by modulating inflammatory pathways. Our compound’s potential as an anti-inflammatory agent merits exploration. Researchers have investigated its impact on cytokines, enzymes, and immune responses. Unraveling its anti-inflammatory mechanisms could lead to therapeutic breakthroughs .
Rational Design Strategies
Medicinal chemists have focused on structural variations of 2-aminothiazoles. Our compound’s synthetic pathways—whether N-substituted, 3-substituted, 4-substituted, multi-substituted, or with aryl/alkyl substituents—offer opportunities for rational design. By optimizing its structure, we can enhance specific biological activities. Researchers continue to explore novel derivatives for targeted applications .
Future Prospects
Given the compound’s multifaceted properties, future studies should investigate its interactions with cellular targets, pharmacokinetics, and toxicity profiles. Additionally, computational modeling and in vitro assays can guide further drug development. Collaborations between chemists, biologists, and clinicians are essential for realizing its therapeutic potential .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O4S/c1-30-14-8-6-13(7-9-14)23-15(27)10-31-20-25-17(22)16(19(29)26-20)24-18(28)11-2-4-12(21)5-3-11/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGURVBVKVVLYQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2385720.png)
![3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine](/img/structure/B2385721.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2385726.png)

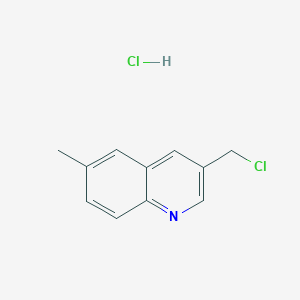
![N-(1-cyanocyclohexyl)-2-[4-(2-methanesulfonylethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2385729.png)
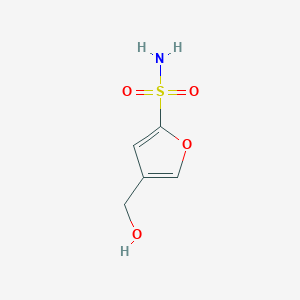
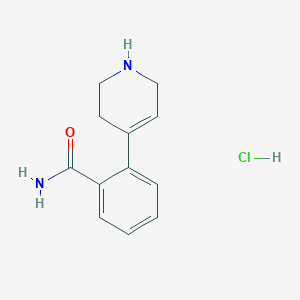
![4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2385732.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2385734.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385739.png)
![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2385740.png)
